molecular formula C16H23N5O2 B12177276 N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

Cat. No.: B12177276
M. Wt: 317.39 g/mol
InChI Key: CHKLXIIANMIBMD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves the formation of the triazolo-pyridazine core followed by the introduction of the cyclohexyl and butanamide groups. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scale-up reactions and late-stage functionalization of the triazolo-pyridazine core. The use of microwave irradiation and mechanochemical methods can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazolo-pyridazine core.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo-pyridazine derivatives, such as:

Uniqueness

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is unique due to its specific substitution pattern and the presence of the cyclohexyl and butanamide groups.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-cyclohexyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide

InChI

InChI=1S/C16H23N5O2/c1-23-16-11-10-14-19-18-13(21(14)20-16)8-5-9-15(22)17-12-6-3-2-4-7-12/h10-12H,2-9H2,1H3,(H,17,22)

InChI Key

CHKLXIIANMIBMD-UHFFFAOYSA-N

Canonical SMILES

COC1=NN2C(=NN=C2CCCC(=O)NC3CCCCC3)C=C1

Origin of Product

United States

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